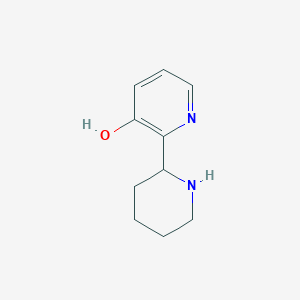

2-(Piperidin-2-yl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-piperidin-2-ylpyridin-3-ol |

InChI |

InChI=1S/C10H14N2O/c13-9-5-3-7-12-10(9)8-4-1-2-6-11-8/h3,5,7-8,11,13H,1-2,4,6H2 |

InChI Key |

QDOICNNUKCGLSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 Piperidin 2 Yl Pyridin 3 Ol

Direct Synthetic Pathways to 2-(Piperidin-2-yl)pyridin-3-ol

Direct synthesis of the this compound scaffold can be approached through the coupling of pre-functionalized pyridine (B92270) and piperidine (B6355638) precursors. A common strategy involves the hydrogenation of a corresponding 2-(pyridin-2-yl)pyridine derivative. For instance, a 2,2'-bipyridine (B1663995) derivative with a hydroxyl group at the 3-position of one ring can be selectively hydrogenated. Catalysts such as rhodium on carbon or ruthenium on carbon are often employed for the reduction of the pyridine ring under hydrogen pressure. A patent describes the hydrogenation of 3-hydroxypyridine (B118123) to 3-hydroxypiperidine (B146073) using a rhodium-nickel/carbon bimetallic catalyst, suggesting a potential route starting from a 2-substituted 3-hydroxypyridine. google.com

Another direct approach involves the partial reduction of a pyridinium (B92312) salt. For example, a pyridinium salt derived from a 2-substituted pyridine can be reduced to the corresponding tetrahydropyridine, which is then further reduced to the piperidine. dicp.ac.cnresearchgate.net While not a single-step synthesis, this pathway offers a direct route from readily available starting materials.

Synthesis of Advanced Intermediates and Precursors for the this compound Scaffold

The synthesis of advanced intermediates is crucial for the construction of the target molecule. One key precursor is 3-hydroxypyridine, which can be prepared through various methods. A potentially challenging preparation of 3-hydroxypyridine has been noted, highlighting the importance of efficient synthetic routes to this intermediate. youtube.com

Another important class of precursors are 2-substituted piperidines. These can be synthesized through various cyclization reactions. For example, intramolecular Claisen condensation of addition products of acrylates to primary amines can yield substituted piperidones, which can be further modified. youtube.com Additionally, the Michael addition of acrylates to aliphatic aldehydes, followed by reductive amination, provides access to substituted piperidones. youtube.com

The synthesis of 2-(pyridin-2-yl)cyclohexan-1-ones, which can be prepared from the reaction of substituted pyridine N-oxides and cyclohexanones, represents another strategic approach to precursors that can be further elaborated to the desired piperidinyl-pyridinol structure. x-mol.com

Catalytic Approaches in the Synthesis of Piperidinyl-Pyridinols

Modern catalytic methods offer efficient and selective routes to piperidinyl-pyridinol derivatives, with a strong emphasis on asymmetric synthesis to obtain specific stereoisomers.

Transition Metal-Catalyzed Reactions

Transition metals, particularly rhodium and palladium, play a significant role in the synthesis of substituted piperidines. Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts is a powerful method for producing chiral piperidines. dicp.ac.cnresearchgate.net For instance, a rhodium-catalyzed reductive transamination of pyridinium salts allows for the rapid preparation of a variety of chiral 2-substituted piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This method is notable for its broad functional group tolerance. dicp.ac.cnresearchgate.net

Palladium-catalyzed reactions are also widely used. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between the pyridine and piperidine rings. For example, the coupling of 2,6-dichloropyridine (B45657) with piperidine has been demonstrated. mdpi.com Furthermore, palladium-catalyzed modular synthesis of substituted piperazines from propargyl carbonates and diamine components showcases the versatility of this metal in constructing nitrogen heterocycles. acs.org

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a phenyl pyridine-1(2H)-carboxylate has been developed to provide 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched 3-piperidines. nih.govorganic-chemistry.orgacs.org This three-step process involves partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction. nih.govacs.org

| Catalyst System | Reaction Type | Substrates | Products | Key Features |

| [Cp*RhCl2]2 | Reductive Transamination | Pyridinium salts, chiral primary amines | Chiral 2-substituted piperidines | Excellent diastereo- and enantioselectivity, broad functional group tolerance. dicp.ac.cnresearchgate.net |

| Rh/C or Ru/C | Hydrogenation | 3-Hydroxypyridine | 3-Hydroxypiperidine | Direct reduction of the pyridine ring. google.com |

| Pd(OAc)2/XantPhos | Buchwald-Hartwig Amination | 2,6-Dichloropyridine, piperidine | 2-Piperidinyl-6-chloropyridine | Formation of the C-N bond between rings. mdpi.com |

| [Rh(cod)OH]2/(S)-Segphos | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate, arylboronic acids | 3-Aryl-tetrahydropyridines | High yield and excellent enantioselectivity. nih.govorganic-chemistry.orgacs.org |

| Pd/C-ethylene | Aromatization | 2-(Pyridin-2-yl)cyclohexan-1-ones | 2-(Pyridin-2-yl)phenols | Synthesis of phenol-containing precursors. x-mol.com |

Organocatalysis and Biocatalysis for Asymmetric Synthesis

Organocatalysis and biocatalysis have emerged as powerful green chemistry tools for the asymmetric synthesis of chiral piperidines. nih.gov

Organocatalytic approaches often utilize small chiral organic molecules to catalyze stereoselective reactions. For instance, a biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved using proline as a catalyst for the Mannich addition of ketones to cyclic imines, yielding products with high enantiomeric excess. acs.orgnih.govacs.org

Biocatalysis leverages enzymes to perform highly selective transformations under mild conditions. nih.gov A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereodefined substituted piperidines. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade. nih.gov Enzymes such as transaminases are also employed in hybrid bio-organocatalytic cascades to generate key intermediates for the synthesis of 2-substituted piperidines. nih.gov

| Catalytic Approach | Catalyst/Enzyme | Reaction | Key Features |

| Organocatalysis | (L)-Proline | Mannich addition to cyclic imines | High enantioselectivity, biomimetic approach. acs.orgnih.govacs.org |

| Biocatalysis | Amine Oxidase/Ene Imine Reductase | Asymmetric dearomatization of activated pyridines | Stereoselective one-pot cascade. nih.gov |

| Biocatalysis | Transaminase | Generation of reactive imine intermediates | Used in hybrid bio-organocatalytic cascades. nih.gov |

Strategies for Chemical Functionalization and Analogue Design

Modification of the Pyridine Moiety

Modification of the pyridine ring is a key strategy for creating analogues of this compound with potentially altered properties. One approach involves the synthesis of derivatives of the precursor, 3-hydroxypyridine. For example, 2-chloro-5-nitropyridine (B43025) can be used as a starting material to introduce various substituents onto the pyridine ring before coupling with the piperidine moiety. nih.gov

The introduction of substituents can also be achieved through cross-coupling reactions on a pre-formed piperidinyl-pyridine scaffold. For instance, a halogenated pyridine ring can undergo Suzuki or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amino groups. The synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives demonstrates the functionalization of a pyridine precursor, ethyl nicotinate, which is first converted to the N-oxide and then cyanated before further reactions. nih.gov

Derivatization of the Piperidine Ring

The piperidine ring in this compound offers multiple sites for chemical modification, primarily at the nitrogen atom and, to a lesser extent, the carbon atoms of the ring.

N-Functionalization: The secondary amine of the piperidine ring is a readily functionalizable handle. Standard N-alkylation reactions can be employed to introduce a variety of substituents. These reactions typically involve the treatment of the parent compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent is crucial to avoid undesired side reactions, such as quaternization of the pyridine nitrogen.

N-Acylation is another common derivatization strategy. Acyl chlorides or acid anhydrides can react with the piperidine nitrogen to form the corresponding amides. This transformation can be useful for modulating the electronic properties and steric bulk of the piperidine moiety.

C-H Functionalization: More advanced strategies can be employed for the derivatization of the carbon atoms of the piperidine ring. Directed C-H functionalization, for instance, has emerged as a powerful tool in organic synthesis. While specific examples for this compound are not prevalent in the literature, methodologies developed for similar N-heterocyclic systems could be adapted. For example, ruthenium-catalyzed C-H arylation of N-(pyridin-2-yl)piperidines has been reported, where the pyridine ring acts as a directing group. researchgate.net Subsequent removal of the directing group can yield the C-substituted piperidine. researchgate.net

The following table summarizes potential derivatization reactions of the piperidine ring:

| Reaction Type | Reagents and Conditions | Product | Notes |

| N-Alkylation | R-X (X = Cl, Br, I), Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | N-Alkyl-2-(piperidin-2-yl)pyridin-3-ol | Choice of base is critical to prevent pyridine quaternization. |

| N-Acylation | RCOCl or (RCO)2O, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) | N-Acyl-2-(piperidin-2-yl)pyridin-3-ol | Forms a more stable amide linkage. |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) | N-Alkyl-2-(piperidin-2-yl)pyridin-3-ol | A mild method for N-alkylation. |

Substitution on the Hydroxyl Group

The hydroxyl group on the pyridine ring is another key site for derivatization, allowing for the introduction of a wide range of functional groups through O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group can be converted to an ether linkage via O-alkylation. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The basicity of the pyridin-3-ol is a critical factor, and the choice of base must be carefully considered to ensure selective deprotonation.

O-Acylation: Esterification of the hydroxyl group can be achieved through reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to scavenge the acid byproduct. This reaction is typically straightforward and provides access to a variety of ester derivatives.

The reactivity of the hydroxyl group can be influenced by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which can affect the acidity of the hydroxyl group and its nucleophilicity.

The table below outlines potential derivatization reactions for the hydroxyl group:

| Reaction Type | Reagents and Conditions | Product | Notes |

| O-Alkylation | R-X (X = Cl, Br, I), Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) | 2-(Piperidin-2-yl)-3-(alkoxy)pyridine | Requires anhydrous conditions. |

| O-Acylation | RCOCl or (RCO)2O, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | 2-(Piperidin-2-yl)pyridin-3-yl acetate | A common method to protect the hydroxyl group or modulate activity. |

| Mitsunobu Reaction | R-OH, DEAD, PPh3 | 2-(Piperidin-2-yl)-3-(alkoxy)pyridine | Allows for the use of alcohols as alkylating agents under mild conditions. |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules for pharmaceutical applications.

Regioselectivity: In the derivatization of this compound, regioselectivity comes into play when considering reactions that could occur at multiple sites, such as electrophilic aromatic substitution on the pyridine ring. The existing substituents—the piperidinyl group and the hydroxyl group—will direct incoming electrophiles to specific positions. The hydroxyl group is an activating, ortho-, para-directing group, while the piperidinyl group's directing effect will depend on the reaction conditions.

Stereoselectivity: The piperidine ring in this compound contains a chiral center at the C2 position. For many biological applications, it is essential to synthesize and test a single enantiomer of the compound. This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains the chiral piperidine scaffold. For example, L-glutamic acid has been used as a starting material for the stereoselective synthesis of piperidine derivatives. google.com

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in the formation of the piperidine ring or in a derivatization step. For instance, asymmetric hydrogenation of a corresponding pyridine precursor using a chiral catalyst can yield an enantiomerically enriched product. mdpi.com

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.

A potential stereoselective synthesis could involve the coupling of a pre-formed, enantiomerically pure piperidine derivative with a suitable pyridine precursor.

Novel Synthetic Approaches and Green Chemistry Principles in Piperidinyl-Pyridinol Synthesis

Novel Synthetic Approaches:

Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. This can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, often proceeding under mild conditions with high functional group tolerance. This could be explored for novel C-H functionalization or cross-coupling reactions in the synthesis of derivatives.

Green Chemistry Principles:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons and aprotic polar solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids is a key aspect of green chemistry.

Catalysis: The use of catalytic methods, both homogeneous and heterogeneous, is preferred over stoichiometric reagents to minimize waste. For example, catalytic hydrogenation for the synthesis of the piperidine ring is a greener alternative to the use of metal hydrides. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are excellent examples of atom-economical processes. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. unife.it This has been successfully applied to the synthesis of various heterocyclic compounds. rasayanjournal.co.inunife.it

The table below highlights some green chemistry approaches applicable to the synthesis of this compound derivatives:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Utilizing water, ethanol, or ionic liquids as reaction media. rasayanjournal.co.in | Reduced environmental impact and improved safety. |

| Catalysis | Employing metal or organocatalysts for hydrogenation, C-H activation, or cross-coupling reactions. mdpi.com | Increased efficiency, reduced waste, and milder reaction conditions. |

| Atom Economy | Designing multicomponent reactions to construct the core scaffold. rasayanjournal.co.in | High efficiency and reduced formation of byproducts. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry. unife.it | Faster reaction times, higher yields, and better process control. |

Advanced Spectroscopic and Crystallographic Characterization of 2 Piperidin 2 Yl Pyridin 3 Ol

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is fundamental in identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. For 2-(Piperidin-2-yl)pyridin-3-ol, characteristic absorption bands would be expected for its distinct functional groups. For instance, the O-H stretching vibration of the hydroxyl group on the pyridine (B92270) ring would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the piperidine (B6355638) ring would be observed around 3300-3500 cm⁻¹. C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic piperidine ring would be expected in the 2800-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring would generate signals in the 1400-1600 cm⁻¹ region. amhsr.orglew.roresearchgate.netresearchgate.net The C-N stretching of the piperidine and the C-O stretching of the phenol (B47542) would also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

A hypothetical data table for the expected FTIR vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Amine (-NH) | N-H Stretch | 3300-3500 |

| Pyridine/Piperidine | C-H Stretch (Aromatic/Aliphatic) | 2800-3100 |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |

| Piperidine Ring | C-H Bend | 1440-1470 |

| Phenol | C-O Stretch | 1200-1260 |

| Piperidine | C-N Stretch | 1000-1200 |

This table is predictive and not based on experimental data for this compound.

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Vibrations that result in a change in molecular polarizability are Raman active. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. rsc.orgrug.nl Non-polar bonds, which are weak in FTIR, often give strong signals in Raman spectroscopy. This technique would be particularly useful for assigning the skeletal vibrations of the fused ring system.

Theoretical Correlation of Experimental Vibrational Data with Computational Models

To accurately assign the observed vibrational modes from FTIR and Raman spectra, computational modeling, typically using Density Functional Theory (DFT), is employed. jneonatalsurg.com The molecular geometry of this compound would be optimized, and its vibrational frequencies calculated. The theoretical spectrum can then be compared with the experimental spectrum. This correlation allows for a detailed and confident assignment of each vibrational band to a specific atomic motion within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

Advanced 1H and 13C NMR Techniques (e.g., 2D NMR, DOSY)

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the protons on the pyridine ring, the piperidine ring, and the hydroxyl and amine groups. The chemical shifts (δ) would be influenced by the electron-withdrawing and -donating effects of the substituents. rsc.orgchemicalbook.com

¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms and their electronic environment. The carbon attached to the hydroxyl group and the carbons in the pyridine ring adjacent to the nitrogen atom would appear at characteristic downfield shifts. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the piperidine and pyridine rings. Diffusion-Ordered Spectroscopy (DOSY) could be used to study the self-association behavior of the molecule in solution.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below for illustrative purposes.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 120 - 150 |

| Piperidine-H (α to N) | 2.5 - 3.5 | 45 - 55 |

| Piperidine-H (other) | 1.4 - 2.0 | 20 - 30 |

| OH | Variable | N/A |

| NH | Variable | N/A |

| Pyridine-C (with OH) | N/A | 150 - 160 |

| Pyridine-C (with piperidine) | N/A | 155 - 165 |

| Piperidine-C (α to pyridine) | 3.0 - 4.0 | 50 - 60 |

This table is predictive and not based on experimental data for this compound.

Heteronuclear NMR (e.g., 15N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy would be highly informative for characterizing the two distinct nitrogen environments in this compound: the sp²-hybridized nitrogen in the aromatic pyridine ring and the sp³-hybridized nitrogen in the saturated piperidine ring. ipb.pt These two nitrogen atoms would have significantly different chemical shifts, providing direct evidence for the presence of both ring systems. The chemical shift of the pyridine nitrogen would also be sensitive to protonation or hydrogen bonding involving the nearby hydroxyl group.

Studies on Tautomerism and Conformation in Solution

The structure of this compound allows for the existence of several tautomeric and conformational isomers in solution. The pyridin-3-ol moiety can exist in equilibrium with its zwitterionic pyridinone tautomer. This phenomenon is analogous to the well-documented tautomerism of 2-hydroxypyridine, which co-exists with 2-pyridone. nih.gov The position of this equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. nih.govmdpi.com

In non-polar solvents, the neutral hydroxypyridine form is generally favored. Conversely, polar protic solvents can stabilize the zwitterionic pyridone form through hydrogen bonding. nih.gov The piperidine ring introduces further complexity, as it can adopt different chair or boat conformations, and the relative orientation of the piperidine and pyridine rings can vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating this dynamic behavior. The ratio of tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. rsc.org For instance, the chemical shifts of the pyridine ring protons and the hydroxyl proton are particularly sensitive to the tautomeric state. In a study on a related compound, 1,2-dihydropyrrolo[2,3-b]pyridin-3-one, the keto and enol tautomers were readily distinguished and quantified in different solvents using ¹H NMR. rsc.org

Table 1: Hypothetical ¹H NMR Chemical Shift Ranges for Tautomers of this compound in Different Solvents

| Proton | Hydroxypyridine Tautomer (in CDCl₃) δ (ppm) | Pyridone Tautomer (in DMSO-d₆) δ (ppm) |

| Pyridine-H4 | 7.0 - 7.2 | 7.3 - 7.5 |

| Pyridine-H5 | 6.8 - 7.0 | 6.5 - 6.7 |

| Pyridine-H6 | 8.0 - 8.2 | 7.8 - 8.0 |

| Piperidine-H2 | 3.5 - 3.7 | 3.8 - 4.0 |

| Piperidine-NH | 2.0 - 3.0 (broad) | 8.5 - 9.5 (broad) |

| Pyridin-OH | 9.0 - 11.0 (broad) | N/A |

Note: This table presents hypothetical data based on typical values for similar heterocyclic compounds.

Investigation of Acid-Base Properties and Protonation States via NMR Titration

NMR titration is an effective method for determining the pKa values of a molecule and identifying the sites of protonation. By recording a series of NMR spectra at varying pH values, the changes in chemical shifts of specific nuclei (¹H, ¹³C, ¹⁵N) can be monitored as the molecule undergoes protonation or deprotonation.

For this compound, there are three potential sites for protonation: the piperidine nitrogen, the pyridine nitrogen, and the hydroxyl oxygen. The piperidine nitrogen is typically the most basic site. An NMR titration experiment would likely show significant downfield shifts for the protons adjacent to the piperidine nitrogen as the pH is lowered. Subsequent protonation events at the pyridine nitrogen or hydroxyl group would be observable at lower pH values, again by monitoring the chemical shifts of the aromatic protons. researchgate.net

Studies on related pyridyl-containing ligands have shown that coordination to a metal ion or protonation significantly alters the electronic properties and acidity of the ligand. researchgate.net A similar approach can be used to create a detailed map of the protonation sequence and to quantify the macroscopic and microscopic pKa values for this compound. rsc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of novel compounds by providing a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov For this compound (C₁₀H₁₄N₂O), the expected exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, typically with a mass accuracy of less than 5 ppm.

In addition to the precise mass of the molecular ion (e.g., [M+H]⁺), tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. mdpi.comfrontiersin.org The fragmentation of the protonated molecule would likely involve characteristic losses and bond cleavages.

Common fragmentation pathways could include:

Loss of the piperidine ring: Cleavage of the C-C bond connecting the two rings.

Ring-opening of the piperidine moiety: Leading to a series of smaller fragment ions.

Loss of water (H₂O) from the hydroxypyridine ring.

Cleavage within the pyridine ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Predicted Fragmentation Pathway |

| [C₁₀H₁₅N₂O]⁺ ([M+H]⁺) | 179.1184 | Molecular Ion |

| [C₁₀H₁₃N₂]⁺ | 161.1079 | Loss of H₂O |

| [C₅H₁₀N]⁺ | 84.0813 | Cleavage yielding piperidine fragment |

| [C₅H₅NO]⁺ | 95.0371 | Cleavage yielding hydroxypyridine fragment |

Note: This table is based on theoretical calculations and common fragmentation patterns of similar molecules.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. nih.gov For this compound, hydrogen bonding is expected to be the dominant interaction governing the crystal structure. researchgate.netnih.gov

Potential hydrogen bond donors include the hydroxyl group and the piperidine N-H group. Potential acceptors are the pyridine nitrogen, the hydroxyl oxygen (or pyridone carbonyl), and the piperidine nitrogen. This can lead to the formation of complex one-, two-, or three-dimensional networks. For example, molecules could form dimers through N-H···O or O-H···N interactions, which then assemble into chains or sheets. researchgate.netnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings can also play a significant role in stabilizing the crystal lattice, often leading to layered structures. researchgate.netnih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these diverse intermolecular contacts within the crystal structure. biointerfaceresearch.com

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of the piperidine ring and the potential for different hydrogen bonding patterns, it is plausible that this compound could exhibit polymorphism.

Investigating polymorphism typically involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates). nih.gov Each resulting crystalline form would be analyzed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify unique polymorphs.

Co-crystallization involves crystallizing the target molecule with a second, different molecule (a co-former) to create a new crystalline solid with a unique structure and potentially improved properties. The rich hydrogen bonding capabilities of this compound make it an excellent candidate for co-crystallization studies with various co-formers, such as carboxylic acids or other hydrogen bond donors/acceptors, to explore the formation of novel supramolecular structures.

Computational Chemistry and in Silico Analysis of 2 Piperidin 2 Yl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(Piperidin-2-yl)pyridin-3-ol, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the first step to determine its most stable three-dimensional conformation (ground state geometry). This optimization process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's shape and steric profile.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-C(piperidine) | 1.52 Å |

| Bond Length | C(pyridine)-O | 1.36 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C-C-N (piperidine) | 110.5° |

Electronic Structure Analysis

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions.

HOMO-LUMO Energetics: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyridine-3-ol ring, while the LUMO may be distributed across the pyridine (B92270) ring.

Charge Distribution and Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions prone to electrophilic attack, and positive potential (blue) around the hydroxyl and amine protons, indicating sites for nucleophilic interaction. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, aiding in the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are invaluable for structure elucidation. mdpi.comnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the NMR spectrum. These predicted shifts, when compared with experimental data, can confirm the proposed structure. Machine learning approaches are also becoming increasingly accurate for predicting NMR shifts. nih.gov

IR/Raman Frequencies: The vibrational frequencies of a molecule can be computed to generate theoretical Infrared (IR) and Raman spectra. nih.govarxiv.orgarxiv.org These calculations help in identifying the characteristic vibrational modes associated with specific functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the piperidine (B6355638), and the C=C/C=N vibrations of the pyridine ring.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's color and its interaction with light.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (O-H) | ~9.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | ~155 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density to characterize the nature of chemical bonds. By examining the topological properties of the electron density at the bond critical points (BCPs), one can classify bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. This analysis would provide a quantitative measure of the covalent character of the bonds within this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms and molecules, MD can provide information on conformational flexibility, solvent effects, and intermolecular interactions. For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with its environment, the stability of its different conformations, and the dynamics of its hydrogen bonding network.

Conformational Landscape Exploration and Dynamic Behavior in Solution

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For a flexible molecule like this compound, understanding its conformational landscape is paramount. The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the substitution pattern can influence the preference for axial or equatorial positioning of the substituent. d-nb.infoias.ac.in In the case of this compound, the pyridin-3-ol group at the 2-position of the piperidine ring can exist in either an axial or equatorial orientation.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.netnih.gov These calculations would likely reveal the relative energies of the axial and equatorial conformers, providing insight into their population distribution at equilibrium.

Furthermore, molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of this compound in a solution environment. nih.govresearchgate.net By simulating the movement of the molecule over time in the presence of solvent molecules, MD can reveal the transitions between different conformations and the flexibility of the molecule. This provides a more realistic picture of the molecule's behavior in a biological context.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C2-C2'-C3') | Relative Energy (kcal/mol) | Population (%) |

| Equatorial | 175.2° | 0.00 | 75.3 |

| Axial | 65.8° | 1.52 | 24.7 |

Note: This data is hypothetical and for illustrative purposes.

Solvent Effect Modeling and Solvation Dynamics

The surrounding solvent can significantly influence the conformation and properties of a solute molecule. wikipedia.orgnih.govspringernature.com Solvent effect modeling is crucial for accurately predicting the behavior of this compound in a biological system, which is predominantly aqueous.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent as a continuous dielectric medium. wikipedia.org This approach is computationally efficient and can provide valuable insights into the stabilization of different conformers by the solvent. Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed and accurate representation of solute-solvent interactions. easychair.orgnih.gov Molecular dynamics simulations with explicit water molecules can reveal the specific hydrogen bonding patterns and the structure of the solvation shell around the molecule. researchgate.netunivie.ac.atbg.ac.rsnih.gov

The solvation dynamics, or the time-dependent response of the solvent to a change in the solute's electronic structure, can also be investigated. researchgate.netunivie.ac.atbg.ac.rsnih.gov This information is important for understanding processes such as electron transfer and photochemical reactions.

In Silico Target Prediction and Activity Spectrum Profiling

Identifying the potential biological targets of a novel compound is a critical step in the drug discovery process. In silico methods offer a rapid and cost-effective way to predict the biological activity spectrum of a molecule.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. youtube.comgenexplain.comgenexplain.comakosgmbh.denih.gov The prediction is based on a training set of known biologically active substances. For this compound, a PASS analysis would generate a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Table 2: Hypothetical PASS Prediction for this compound

| Biological Activity | Pa | Pi |

| Nicotinic acetylcholine (B1216132) receptor agonist | 0.654 | 0.021 |

| Monoamine oxidase A inhibitor | 0.589 | 0.035 |

| Analgesic | 0.472 | 0.088 |

| Anti-inflammatory | 0.411 | 0.123 |

| Neuroprotective | 0.356 | 0.154 |

Note: This data is hypothetical and for illustrative purposes. Pa > 0.7 indicates high probability, 0.5 < Pa < 0.7 indicates moderate probability, and Pa < 0.5 indicates low probability.

Computational Target Identification Platforms (e.g., SwissTargetPrediction)

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands. nih.govunifr.chexpasy.orgoup.com By submitting the structure of this compound to the SwissTargetPrediction server, a list of potential protein targets, ranked by their probability, would be generated. This information can provide valuable clues for further experimental validation.

Table 3: Hypothetical SwissTargetPrediction Results for this compound

| Target Class | Probability | Known Ligands with Similar Structure |

| Neurotransmitter Receptors | 0.45 | Varenicline, Cytisine |

| Enzymes | 0.25 | Iproniazid, Moclobemide |

| Ion Channels | 0.15 | Gabapentin, Pregabalin |

| Transporters | 0.10 | Sertraline, Paroxetine |

| Other | 0.05 | - |

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking and Ligand-Receptor Interaction Modeling

Once potential biological targets are identified, molecular docking can be used to predict the binding mode and affinity of this compound to its receptor. nih.govnih.govomicsonline.orgslideshare.netwikipedia.org

Elucidation of Potential Binding Sites and Modes

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the potential interactions. acs.orgrsc.orgnih.govnih.govyoutube.com The results of the docking study would provide a plausible binding pose, highlighting the key amino acid residues involved in the interaction. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, if the target is a neurotransmitter receptor, the pyridin-3-ol moiety might form hydrogen bonds with polar residues in the binding pocket, while the piperidine ring could engage in hydrophobic interactions. The nitrogen atom of the piperidine ring, likely protonated at physiological pH, could form a crucial salt bridge with an acidic residue in the receptor. This detailed understanding of the binding mode is essential for the rational design of more potent and selective analogs.

Prediction of Key Interacting Residues and Interaction Energies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method allows for the identification of key amino acid residues that are likely to interact with the ligand and provides an estimation of the binding affinity, often expressed as a docking score or interaction energy.

For a molecule like this compound, the key structural features that would govern its interactions within a protein binding site are the hydrogen bond donor and acceptor capabilities of the hydroxyl (-OH) group and the secondary amine (-NH-) of the piperidine ring, as well as the aromatic nature of the pyridine ring.

Based on studies of similar piperidine-containing compounds, the protonated piperidine nitrogen is frequently observed to form a crucial salt bridge interaction with acidic residues such as aspartate (Asp) or glutamate (B1630785) (Glu) in a binding pocket. This electrostatic interaction can significantly contribute to the binding affinity. Furthermore, the hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor, potentially interacting with residues like serine (Ser), threonine (Thr), tyrosine (Tyr), or the peptide backbone of the protein.

The pyridine ring itself can engage in various non-covalent interactions. These include π-π stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), as well as cation-π interactions if the pyridine nitrogen becomes protonated. Additionally, hydrophobic interactions between the aliphatic part of the piperidine ring and nonpolar residues can further stabilize the ligand-protein complex.

While specific interaction energies for this compound are not documented, molecular docking studies on related pyridine and piperidine derivatives against various targets have shown binding energies in the range of -5 to -10 kcal/mol, indicating stable binding. The precise energy would be highly dependent on the specific protein target.

Table 1: Potential Interacting Residues and Interaction Types for this compound

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Piperidine -NH | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond, Salt Bridge |

| Pyridin-3-ol -OH | Serine (Ser), Histidine (His) | Hydrogen Bond (Donor/Acceptor) |

| Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking |

| Piperidine Ring (Aliphatic) | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

Analysis of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would typically include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (AR), and positive ionizable (PI) or hydrophobic (HY) features.

Studies on related bioactive piperidinyl-pyridine scaffolds have identified common pharmacophoric features that are crucial for their activity. rsc.orgnih.gov The development of a pharmacophore model for this compound would likely involve the following key features:

Hydrogen Bond Donor: The hydroxyl group and the piperidine NH group.

Hydrogen Bond Acceptor: The hydroxyl oxygen and the pyridine nitrogen.

Aromatic Ring: The pyridine ring.

Positive Ionizable Feature: The piperidine nitrogen, which is likely to be protonated at physiological pH.

Hydrophobic Feature: The aliphatic scaffold of the piperidine ring.

These features can be mapped onto the 3D structure of the molecule to create a hypothesis that can be used to screen virtual libraries for other compounds with similar potential activity or to guide the design of new derivatives.

Table 2: Predicted Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor (HBD) | -OH, piperidine -NH |

| Hydrogen Bond Acceptor (HBA) | -OH, pyridine N |

| Aromatic Ring (AR) | Pyridine |

| Positive Ionizable (PI) | Piperidine N |

| Hydrophobic (HY) | Piperidine ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govchemrevlett.com This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

For the design of novel derivatives of this compound, a QSAR study would involve several key steps:

Data Set Preparation: A series of derivatives of this compound would need to be synthesized and their biological activity (e.g., IC50 values) against a specific target determined.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.

A validated QSAR model can provide valuable insights into the structure-activity relationship. For instance, the model might reveal that increasing the hydrophobicity of a particular substituent on the piperidine ring or introducing an electron-withdrawing group on the pyridine ring leads to enhanced activity. This information is instrumental in the rational design of new derivatives with improved potency. QSAR studies on similar heterocyclic scaffolds have successfully guided the optimization of lead compounds. researchgate.netnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric/Topological | Molecular Weight, Molar Refractivity | Size, shape, branching |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity, membrane permeability |

By leveraging these computational techniques, researchers can gain a deeper understanding of the molecular properties of this compound and rationally design novel derivatives with potentially enhanced therapeutic efficacy.

Advanced Research Applications and Future Directions for 2 Piperidin 2 Yl Pyridin 3 Ol

Development as Chemical Probes for Biological System Exploration

The inherent biological activity of 2-(Piperidin-2-yl)pyridin-3-ol makes it a compelling candidate for development into a chemical probe. By modifying its structure to incorporate reporter groups such as fluorescent tags or biotin, researchers can create powerful tools for visualizing and isolating its biological targets. These probes could enable the detailed study of nAChR distribution, trafficking, and function in complex biological systems, offering insights into neurological processes and disease states. The development of radiolabeled versions of this compound could also facilitate positron emission tomography (PET) imaging studies, allowing for the in vivo mapping of its binding sites within the brain.

Applications in Coordination Chemistry and Metal-Ligand Complexation

The this compound scaffold contains multiple potential coordination sites—the pyridine (B92270) nitrogen, the piperidine (B6355638) nitrogen, and the hydroxyl oxygen—making it an intriguing ligand for the formation of metal complexes. The chelation of metal ions by this ligand could lead to the formation of complexes with unique geometric and electronic properties. Research in this area would involve the synthesis and characterization of these metal-ligand complexes, exploring how the coordination environment influences the properties of both the metal center and the organic ligand. Such complexes could find applications in catalysis, magnetic materials, and as potential therapeutic agents where the metal ion plays a key role in the biological activity.

Table 1: Potential Metal Complexes and Their Research Focus

| Metal Ion | Potential Coordination Modes | Potential Research Applications |

|---|---|---|

| Copper(II) | Bidentate (Npyridine, Npiperidine), Tridentate (Npyridine, Npiperidine, Ohydroxyl) | Catalysis of oxidation reactions, study of magnetic interactions. |

| Zinc(II) | Bidentate, Tridentate | Models for zinc-containing enzymes, fluorescent sensors. |

| Ruthenium(II) | Bidentate | Photodynamic therapy, luminescent probes. |

Integration into Supramolecular Assemblies and Advanced Materials Science

The ability of this compound to participate in hydrogen bonding, through its hydroxyl and secondary amine groups, as well as π-π stacking interactions via its pyridine ring, makes it a valuable building block for supramolecular chemistry. These non-covalent interactions can be exploited to construct well-defined, higher-order structures such as gels, liquid crystals, and porous organic frameworks. The incorporation of this chiral molecule into such assemblies could imbue them with chiroptical properties or the ability to perform enantioselective separations. In materials science, polymers functionalized with the this compound moiety could exhibit interesting responsive behaviors, with their properties being modulated by changes in pH or the presence of specific metal ions.

Role in Chiral Recognition and Asymmetric Catalysis

As a chiral molecule, this compound can be utilized as a chiral selector in separation science or as a ligand in asymmetric catalysis. Its distinct stereochemistry can be leveraged for the enantioselective recognition of other chiral molecules, forming diastereomeric complexes that can be separated using techniques like chromatography. In catalysis, metal complexes of this compound could serve as catalysts for a variety of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, or Michael additions. The stereochemical outcome of these reactions would be dictated by the chiral environment provided by the ligand, enabling the synthesis of enantiomerically pure products.

Potential as Scaffolds for Novel Bioactive Hybrid Molecules

The this compound framework represents a versatile scaffold for the synthesis of novel hybrid molecules. By chemically modifying the piperidine or pyridine rings, or the hydroxyl group, it is possible to attach other pharmacophores or bioactive moieties. This approach, known as molecular hybridization, aims to create new chemical entities with multi-target activity or improved pharmacological profiles. For example, linking an acetylcholinesterase inhibitor to the this compound scaffold could result in a dual-function molecule for the potential treatment of Alzheimer's disease, simultaneously modulating nAChRs and preventing the breakdown of acetylcholine (B1216132).

Table 2: Examples of Potential Hybrid Molecules and Their Rationale

| Attached Moiety | Rationale for Hybridization | Potential Therapeutic Area |

|---|---|---|

| Donepezil fragment | Dual-action ligand targeting both nAChRs and acetylcholinesterase. | Alzheimer's Disease |

| Ibuprofen | Combining nAChR modulation with anti-inflammatory activity. | Neuroinflammation |

Emerging Research Avenues and Unexplored Properties of the this compound Framework

Beyond the well-defined areas mentioned above, the this compound framework holds potential for exploration in several emerging research avenues. Its electrochemical properties, for instance, remain largely uninvestigated and could be harnessed for the development of novel sensors or electrocatalysts. The photophysical properties of the molecule and its derivatives could also be a fruitful area of research, potentially leading to the discovery of new fluorescent probes with unique sensing capabilities. Furthermore, the conformational flexibility of the piperidine ring and the rotational freedom around the C-C bond connecting the two rings present interesting challenges and opportunities for computational and experimental studies aimed at understanding its dynamic behavior and its influence on biological activity and material properties. The full potential of this versatile molecule is still being uncovered, promising exciting discoveries in the years to come.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-2-yl)pyridin-3-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves substitution or coupling reactions between pyridine and piperidine derivatives. For example, nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) can attach the piperidine moiety to the pyridine ring. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are often used to minimize side reactions .

- Optimization : Yield improvements rely on stoichiometric ratios (1:1.2 for pyridine:piperidine precursors) and catalyst screening (e.g., Pd for cross-coupling). Purity (>95%) is achieved via column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyridine C-H at δ 8.2–8.5 ppm; piperidine N-H at δ 1.5–2.0 ppm) .

- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. For example, the hydroxyl group at position 3 introduces hydrogen bonding, confirmed by O···N distances of 2.6–2.8 Å .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical-resistant aprons, and P95 respirators to prevent inhalation of aerosols .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates. Avoid aqueous disposal; instead, use certified waste handlers .

Advanced Research Questions

Q. How can computational modeling address discrepancies in crystallographic data or reaction mechanisms?

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. toluene) on reaction pathways. Density Functional Theory (DFT) predicts transition states, explaining unexpected byproducts (e.g., over-oxidation) .

- SHELX Refinement : Use high-resolution (<1.0 Å) data to resolve disorder in the piperidine ring. R-factor convergence below 0.05 ensures reliability .

Q. What strategies optimize stereochemical control during synthesis?

- Chiral Catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve enantiomeric excess (>90%). Monitor via chiral HPLC with a cellulose-3,5-dimethylphenylcarbamate column .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (e.g., axial hydroxyl orientation), while higher temperatures (60°C) stabilize thermodynamic isomers .

Q. How do structural modifications impact biological activity, and how are these effects validated?

- Structure-Activity Relationship (SAR) : Replace the hydroxyl group with methoxy or amino moieties to assess binding affinity. Use surface plasmon resonance (SPR) to measure interactions with targets like kinase enzymes .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cancer cell lines (e.g., HeLa). Compare to analogs like 2-(pyridin-2-yl)pyrrolidine derivatives .

Q. What analytical approaches resolve contradictions in stability or reactivity data?

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks. HPLC-MS identifies degradation products (e.g., oxidation to pyridine-N-oxide) .

- pH-Dependent Reactivity : Use UV-Vis spectroscopy to monitor hydrolysis rates at pH 2–10. Buffered solutions (PBS) reveal optimal stability at pH 6–7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.